molecular formula C10H18 B14151907 1,2,3,3-Tetramethylcyclohexene CAS No. 3949-35-7

1,2,3,3-Tetramethylcyclohexene

Cat. No.: B14151907
CAS No.: 3949-35-7
M. Wt: 138.25 g/mol
InChI Key: AUCXIGOESXVILY-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethylcyclohexene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where four methyl groups are attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3-Tetramethylcyclohexene can be achieved through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under specific conditions. For instance, the reaction of cyclohexene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the methylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylcyclohexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce saturated hydrocarbons.

    Substitution: Halogenation reactions can occur where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated cyclohexenes.

Scientific Research Applications

1,2,3,3-Tetramethylcyclohexene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethylcyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

1,2,3,3-Tetramethylcyclohexene can be compared with other similar compounds such as 1,3,3-Trimethylcyclohexene and 1,2,3,4-Tetramethylcyclohexane. These compounds share similar structural features but differ in the position and number of methyl groups attached to the cyclohexene ring. The unique arrangement of methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.

List of Similar Compounds

  • 1,3,3-Trimethylcyclohexene
  • 1,2,3,4-Tetramethylcyclohexane

Properties

CAS No.

3949-35-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2,3,3-tetramethylcyclohexene

InChI

InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h5-7H2,1-4H3

InChI Key

AUCXIGOESXVILY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C

Origin of Product

United States

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